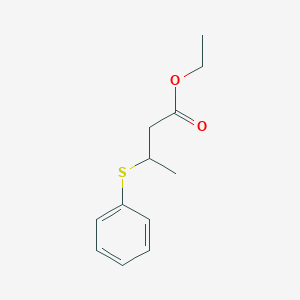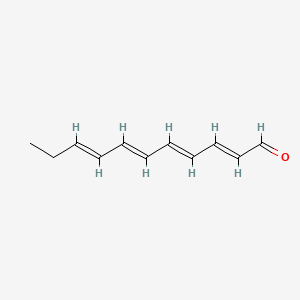
2,4,6,8-Undecatetraenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8-Undecatetraenal is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Undecatetraenal typically involves the use of aldehyde precursors and specific reaction conditions to ensure the formation of the desired conjugated system. One common method involves the aldol condensation of suitable aldehydes, followed by dehydration to form the conjugated tetraenal system.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing catalysts to improve yield and selectivity. The reaction conditions, such as temperature and solvent choice, are optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4,6,8-Undecatetraenal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Substitution: The conjugated system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,4,6,8-Undecatetraenal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex conjugated systems.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,4,6,8-Undecatetraenal exerts its effects involves its ability to participate in various chemical reactions due to its conjugated system. The molecular targets and pathways involved depend on the specific application, but generally include interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
2,4,6,8-Decatetraenal: Similar in structure but with one less carbon atom.
2,4,6,8-Dodecatetraenal: Similar in structure but with one more carbon atom.
Uniqueness: 2,4,6,8-Undecatetraenal is unique due to its specific chain length and conjugated system, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
108670-79-7 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-undeca-2,4,6,8-tetraenal |
InChI |
InChI=1S/C11H14O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-11H,2H2,1H3/b4-3+,6-5+,8-7+,10-9+ |
InChI Key |
WUGCJUPOLHRZFG-BYFNFPHLSA-N |
Isomeric SMILES |
CC/C=C/C=C/C=C/C=C/C=O |
Canonical SMILES |
CCC=CC=CC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



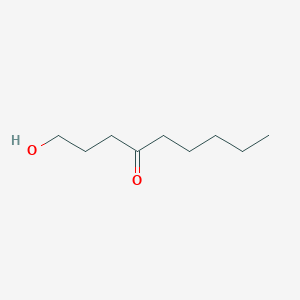
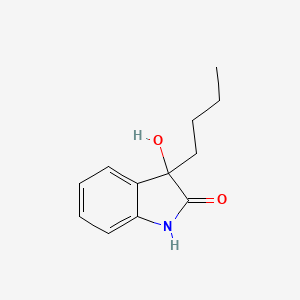
![Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14319396.png)
![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)
![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
arsanium bromide](/img/structure/B14319428.png)
![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
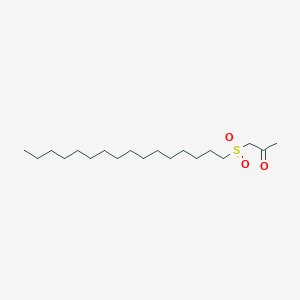
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
